6-Chloro-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde
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Description
“6-Chloro-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde” is a chemical compound with the molecular formula C7H5ClN2OS . It’s a derivative of imidazothiazole .
Molecular Structure Analysis
The molecular structure of “6-Chloro-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde” consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The average mass of the molecule is 200.645 Da .Scientific Research Applications
Synthetic Utilities in Heterocyclic Chemistry
Heterocyclic compounds, including imidazo[2,1-b][1,3]thiazoles, are crucial in the synthesis of diverse organic molecules. Their utility spans the synthesis of benzimidazoles, quinoxalines, and diazepines, highlighting their versatility in creating pharmacologically relevant structures. The condensation of o-phenylenediamines with electrophilic reagents, a process relevant to the synthesis of such compounds, underscores their importance in medicinal chemistry for developing therapeutic agents with antihypertensive, diuretic, and antitumor properties (Ibrahim, 2011).
Role in Anticancer Research
The Knoevenagel condensation, a reaction involving carbonyl functionalities and active methylenes, is pivotal in generating biologically active molecules, including imidazo[2,1-b][1,3]thiazole derivatives. This reaction's adaptability has led to the development of compounds demonstrating significant anticancer activity, targeting various cancer biomarkers such as DNA, microtubules, and kinases (Tokala, Bora, & Shankaraiah, 2022). This highlights the potential of 6-Chloro-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde in cancer research, offering a scaffold for synthesizing novel anticancer agents.
Electrophilic Substitution Reactions
In the synthesis of phosphorus-containing heterocycles, the electrophilic substitution reaction plays a critical role. The ability to introduce various electrophiles into heterocyclic compounds, including imidazo[2,1-b][1,3]thiazoles, underlines the compound's significance in creating molecules with potential insecticidal, herbicidal, and therapeutic applications. The versatility in functionalization allows for the exploration of new biological activities and the development of compounds with enhanced pharmacological profiles (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).
Applications in Medicinal Chemistry
Benzothiazoles and their derivatives, structurally related to 6-Chloro-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde, have been extensively studied for their medicinal properties. They exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects. The structural versatility of benzothiazoles allows for their use in designing novel therapeutic agents, indicating the potential applications of the compound for developing new drugs (Bhat & Belagali, 2020).
properties
IUPAC Name |
6-chloro-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2OS/c1-4-3-12-7-9-6(8)5(2-11)10(4)7/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNCCGDAPCLMRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(N12)C=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443045 |
Source
|
Record name | 6-CHLORO-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-5-CARBALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10443045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde | |
CAS RN |
178449-63-3 |
Source
|
Record name | 6-CHLORO-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-5-CARBALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10443045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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